Integrin αvβ3 Binding Affinity of (1S,2R)-cis-β-ACPC-Containing RGD Peptidomimetics Versus Reference cyclo[RGDfV] and Diastereomeric (1R,2S) Analogs
In competitive binding assays against purified αvβ3 integrin using biotinylated vitronectin, the cyclic RGD peptidomimetic incorporating the (1S,2R)-cis-β-ACPC scaffold (compound 8) demonstrated nanomolar-range IC50 values comparable to those of the diastereomeric (1R,2S)-cis-β-ACPC-containing analog (compound 9), both within the same potency range as the reference clinical-stage cyclic pentapeptide cyclo[RGDfV] [1]. In the cell adhesion assay using WM115 melanoma cells (αvβ3-dependent), both cis-β-ACPC-containing RGD ligands showed IC50 values in the low micromolar range, approximately one order of magnitude (∼10-fold) higher than cyclo[RGDfV], confirming functional integrin antagonism at the cellular level [1]. The isoDGR-containing analog (compound 10, using (1R,2S)-cis-β-ACPC) was markedly weaker, with IC50 values in the high micromolar range and an unmeasurable IC50 in the cell adhesion assay, demonstrating that scaffold stereochemistry directly controls receptor engagement [1].
| Evidence Dimension | Integrin αvβ3 competitive binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 in nanomolar range for RGD ligand 8 containing (1S,2R)-cis-β-ACPC scaffold |
| Comparator Or Baseline | cyclo[RGDfV] (reference): nanomolar range IC50; Diastereomeric (1R,2S)-cis-β-ACPC RGD ligand 9: nanomolar range IC50; isoDGR ligand 10 with (1R,2S)-cis-β-ACPC: micromolar range IC50 |
| Quantified Difference | ~10-fold higher IC50 for cis-β-ACPC RGD ligands vs cyclo[RGDfV] in cell adhesion assay; isoDGR ligand substantially weaker (>100-fold difference vs RGD ligands) |
| Conditions | Purified αvβ3 integrin competitive binding assay using biotinylated vitronectin; WM115 human melanoma cell adhesion assay on vitronectin-coated plates |
Why This Matters
Demonstrates that the (1S,2R)-cis-β-ACPC scaffold, when incorporated into cyclic RGD peptides, produces integrin ligands with nanomolar binding affinity functionally equivalent to the (1R,2S) diastereomer in this system, confirming that procurement of either single enantiomer yields comparable biological activity for RGD-based peptidomimetic development; the pronounced drop in potency for the isoDGR scaffold highlights the critical role of scaffold-target matching in procurement decisions.
- [1] Panzeri S, et al. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds. Molecules. 2020;25(24):5966. DOI: 10.3390/molecules25245966. Table 1 (competitive binding IC50), Table 2 (cell adhesion IC50). View Source
